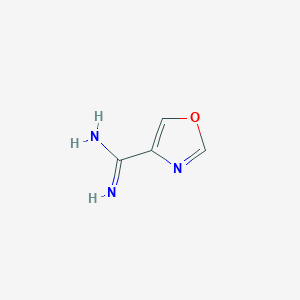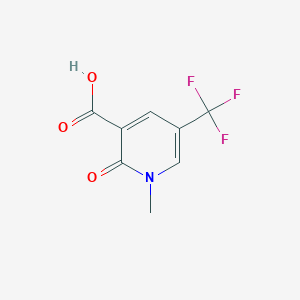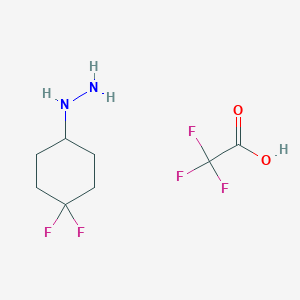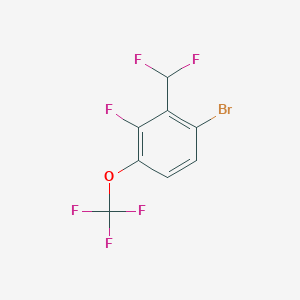
1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene is a complex organic compound with the molecular formula C8H4BrF5O This compound is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene typically involves multiple steps, including halogenation and fluorination reactions. One common method involves the bromination of a difluoromethyl-substituted benzene derivative, followed by the introduction of fluorine and trifluoromethoxy groups under controlled conditions. Industrial production methods may utilize advanced techniques such as catalytic processes and high-pressure reactors to achieve high yields and purity.
Análisis De Reacciones Químicas
1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction pathway and conditions employed.
Aplicaciones Científicas De Investigación
1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene stands out due to its unique combination of bromine, fluorine, and trifluoromethoxy groups. Similar compounds include:
1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
1-Bromo-2-(trifluoromethoxy)benzene: Lacks both the difluoromethyl and additional fluorine groups, leading to distinct applications and behavior in reactions.
These differences highlight the uniqueness of this compound and its potential for diverse applications in scientific research and industry.
Propiedades
Fórmula molecular |
C8H3BrF6O |
|---|---|
Peso molecular |
309.00 g/mol |
Nombre IUPAC |
1-bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3BrF6O/c9-3-1-2-4(16-8(13,14)15)6(10)5(3)7(11)12/h1-2,7H |
Clave InChI |
AIMIDZUNWNSKMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1OC(F)(F)F)F)C(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15246475.png)
![4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B15246482.png)

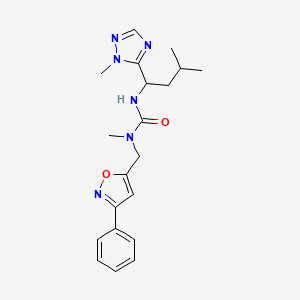
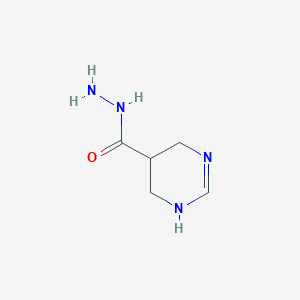
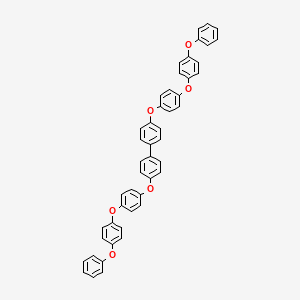
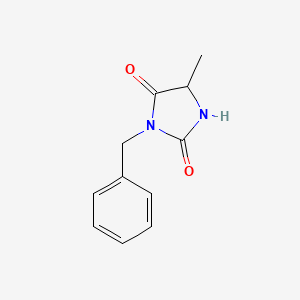
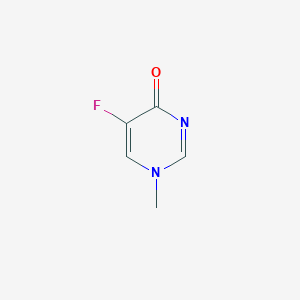

![6-Fluoro-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B15246515.png)
